molecular formula C19H20N2O3S B2941220 4-ethoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 1005962-42-4

4-ethoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2941220
CAS No.: 1005962-42-4
M. Wt: 356.44
InChI Key: DQJQYKSUEPNZMY-VXPUYCOJSA-N
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Description

4-ethoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core. The compound is structurally characterized by:

  • A 4-ethoxy substituent on the benzamide aromatic ring.
  • A 3-(2-methoxyethyl) group attached to the dihydrobenzothiazole ring.
  • A conjugated imine (C=N) bond in the thiazole ring, stabilized by resonance .

Its synthesis likely involves condensation reactions between substituted benzoyl chlorides and thiazole precursors, as seen in analogous compounds .

Properties

IUPAC Name

4-ethoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-3-24-15-10-8-14(9-11-15)18(22)20-19-21(12-13-23-2)16-6-4-5-7-17(16)25-19/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJQYKSUEPNZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole core

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-ethoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making the compound useful for studying these processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features:

Compound Name Substituents on Benzothiazole/Benzamide Molecular Weight (g/mol) Key Functional Groups Biological Activity/Applications Reference
Target Compound 4-ethoxy (benzamide); 3-(2-methoxyethyl) (thiazole) ~418.5 Ethoxy, methoxyethyl Under investigation; predicted antimicrobial/anticancer activity via docking studies
N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide 4-ethoxy, 3-ethyl (thiazole); sulfonyl-linked isoquinoline (benzamide) 617.81 Sulfonyl, ethyl Potential kinase inhibitor (structural similarity to reported kinase binders)
4-chloro-N-(4-iodophenyl)-3-(morpholine-4-sulfonyl)benzamide 4-chloro, morpholine-sulfonyl (benzamide); iodophenyl (thiazole) 506.74 Chloro, iodophenyl, sulfonyl Anticancer (DNA intercalation)
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide 4-methyl (benzamide); 2-methoxyphenyl, phenyl (thiazole) 408.5 Methyl, methoxyphenyl Antimicrobial activity (MIC: 2–8 µg/mL against S. aureus)

Crystallographic and Computational Data

  • Target Compound : Predicted to adopt a planar conformation due to conjugation, with intramolecular hydrogen bonds (N–H···O) stabilizing the Z-configuration .
  • Analogues: The methyl-substituted analogue crystallizes in the monoclinic space group P2₁/c with a dihedral angle of 85.2° between benzamide and thiazole rings. Sulfonyl-containing derivatives exhibit stronger intermolecular hydrogen bonds (e.g., S=O···H–N), enhancing stability .

Pharmacokinetic Properties

  • Metabolic Stability : Ethoxy groups are more resistant to oxidative metabolism than methoxy groups, suggesting longer half-life .

Biological Activity

4-ethoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, comparative efficacy with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzothiazole core with an ethoxy group and a methoxyethyl substituent, contributing to its unique pharmacological profile. The IUPAC name of the compound reflects its complex structure:

  • IUPAC Name : this compound

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes involved in cellular signaling pathways. This interaction can modulate enzyme activity, influencing processes such as cell proliferation and apoptosis.
  • Pathway Modulation : It has been shown to affect critical signaling pathways including:
    • Mitogen-Activated Protein Kinase (MAPK) Pathway : Involved in cell growth and differentiation.
    • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway : Plays a crucial role in immune response and inflammation.
    • Phosphoinositide 3-Kinase (PI3K) Pathway : Important for cellular growth and survival.

Antibacterial and Antifungal Properties

Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that derivatives similar to this compound show effectiveness against various bacterial strains with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL depending on the specific derivative tested .

Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on tumorigenic cell lines. In vitro studies have shown selective cytotoxicity against certain cancer cell lines while exhibiting lower toxicity towards normal cells. For example:

  • EC50 values for related compounds against tumorigenic cell lines were reported as follows:
    • Compound A: EC50 = 32 ng/mL
    • Compound B: EC50 = 30 ng/mL
    • Compound C: EC50 = 28 ng/mL
      These results indicate promising potential for further development as anticancer agents .

Comparative Analysis with Similar Compounds

To understand the efficacy of this compound better, it is useful to compare it with other benzothiazole derivatives:

Compound NameStructureBiological ActivityEC50 (ng/mL)
Compound ABenzothiazole derivativeAntitumor32
Compound BBenzothiazole derivativeAntitumor30
Compound CBenzothiazole derivativeAntitumor28

Case Studies and Research Findings

Several studies have highlighted the biological importance of benzothiazole derivatives:

  • Study on Antimicrobial Activity : A study published in PMC demonstrated that various benzothiazole derivatives exhibited strong antimicrobial properties against both gram-positive and gram-negative bacteria .
  • Anticancer Research : Another research article focused on the cytotoxic effects of substituted benzothiazoles against different cancer cell lines, revealing that certain modifications could enhance activity significantly .

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